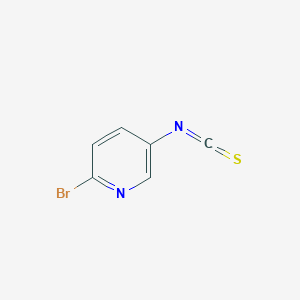

2-Bromo-5-isothiocyanatopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-isothiocyanatopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVILLOMKUYMNRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=C=S)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-5-isothiocyanatopyridine

Topic: Synthesis of 2-Bromo-5-isothiocyanatopyridine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

This guide details the synthesis of This compound (approximate MW: 215.07 g/mol ), a critical electrophilic intermediate in medicinal chemistry.[1][2] This scaffold is frequently employed to generate thiourea-based inhibitors, thiohydantoins, and peptidomimetics targeting kinases and GPCRs.

The guide presents two distinct synthetic pathways:

-

The Thiophosgene Route (Method A): The "Gold Standard" for high yields and scale-up, requiring stringent safety protocols.[2]

-

The TCDI Route (Method B): A "Green/Safety-Focused" alternative suitable for bench-scale exploratory chemistry, avoiding highly toxic gas precursors.[1][2]

Retrosynthetic Analysis & Strategy

To ensure high purity, the synthesis begins with the commercially available 2-bromo-5-aminopyridine .[1][2] The transformation relies on the nucleophilic attack of the primary amine onto a thiocarbonyl electrophile.[2]

Pathway Visualization

The following diagram outlines the strategic disconnection and forward synthesis options.

Caption: Retrosynthetic logic comparing the high-yield Thiophosgene route against the safer TCDI alternative.

Critical Safety Assessment (E-E-A-T)

WARNING: This synthesis involves reagents with high acute toxicity.[2]

| Reagent | Hazard Class | Critical Handling Protocol |

| Thiophosgene (CSCl₂) | Fatal if Inhaled | Must be handled in a certified fume hood.[1][2] Double-glove (Nitrile/Laminate).[1][2] Keep a 10% ammonia or NaOH bath ready to neutralize spills immediately.[2] |

| 2-Bromo-5-aminopyridine | Irritant | Standard solid handling.[1][2] Avoid dust inhalation.[2][3] |

| Dichloromethane (DCM) | Carcinogen | Use in ventilated area.[2] |

Neutralization of Thiophosgene: Excess thiophosgene and glassware must be treated with 10% methanolic ammonia or aqueous NaOH before removal from the fume hood.[2] Do not wash directly into standard aqueous waste streams without neutralization.[2]

Method A: The Thiophosgene Protocol (Standard)

This method utilizes a biphasic system to scavenge the HCl byproduct, preventing the formation of the amine hydrochloride salt which would deactivate the nucleophile.[2]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Bromo-5-aminopyridine | 1.0 | Limiting Reagent |

| Thiophosgene | 1.2 - 1.5 | Electrophile (Excess ensures conversion) |

| Sat.[1][2] Aq. NaHCO₃ | Excess | Acid Scavenger (Biphasic buffer) |

| DCM (Dichloromethane) | Solvent | Organic phase carrier |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask, dissolve 2-bromo-5-aminopyridine (1.0 equiv) in DCM (approx. 0.2 M concentration).[2]

-

Biphasic Setup: Add an equal volume of saturated aqueous NaHCO₃ .[2] The mixture will form two layers.[2]

-

Addition: Cool the mixture to 0°C using an ice bath. Rapid stirring is essential to maximize surface area between phases.[2]

-

Reaction: Slowly add thiophosgene (1.2 equiv) dropwise via a syringe or addition funnel.[2]

-

Note: The reaction is exothermic.[2] Control addition to maintain T < 5°C.

-

-

Monitoring: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor via TLC (stain with ninhydrin; the starting amine will disappear).[2]

-

Work-up: Separate the organic layer.[2] Extract the aqueous layer twice with DCM.[2]

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap). Do not overheat (>40°C), as isothiocyanates can degrade.[2]

Validation: The crude product is typically a pale yellow/orange solid or oil.[2] Yields are generally 85–95% .[2]

Method B: The TCDI Protocol (Alternative)

For labs restricting the use of thiophosgene, 1,1'-Thiocarbonyldiimidazole (TCDI) is a solid, non-volatile alternative.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Bromo-5-aminopyridine | 1.0 | Limiting Reagent |

| TCDI | 1.2 | Thiocarbonyl source |

| DCM or THF | Solvent | Anhydrous preferred |

Step-by-Step Procedure

-

Dissolution: Dissolve 2-bromo-5-aminopyridine (1.0 equiv) in anhydrous DCM or THF (0.1 M).

-

Addition: Add TCDI (1.2 equiv) in one portion at RT.

-

Reaction: Stir at RT for 4–12 hours. If conversion is slow (checked by TLC), heat to reflux (40°C for DCM, 66°C for THF).

-

Work-up: Wash the reaction mixture with 0.1 M HCl (to remove the imidazole byproduct) followed by brine.

-

Purification: Dry over MgSO₄ and concentrate.

Comparison: This method is safer but often requires column chromatography to remove imidazole residues completely.[2] Yields are typically 70–85% .[2]

Purification & Characterization

Isothiocyanates are reactive electrophiles.[2] Purification should be performed rapidly.[2]

-

Purification: Flash column chromatography using Hexanes/Ethyl Acetate (typically 9:1 or 8:2).[2] Silica gel is generally compatible, but minimize contact time.[2]

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Moisture sensitive.

Analytical Data Expectations

| Technique | Expected Signal | Interpretation |

| FT-IR | ~2050–2150 cm⁻¹ (Strong, Broad) | Diagnostic stretch of the -N=C=S group.[1][2][10] Absence of -NH₂ peaks (~3300-3400 cm⁻¹) confirms conversion.[2] |

| ¹H NMR | Aromatic shift | Protons ortho to the NCS group will shift downfield relative to the amine precursor due to the electron-withdrawing nature of NCS.[2] |

| ¹³C NMR | ~135–145 ppm | The central carbon of the isothiocyanate (-N=C =S) usually appears in this region, though often low intensity due to lack of NOE.[2] |

Workflow Visualization

The following diagram illustrates the operational workflow for the Thiophosgene method, emphasizing the biphasic mechanism.

Caption: Operational workflow for the biphasic synthesis of this compound.

References

-

Preparation of Aryl Isothiocyan

-

Thiophosgene Safety & Handling

-

Synthesis of Isothiocyan

-

Use of TCDI in Organic Synthesis

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. fishersci.com [fishersci.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

2-Bromo-5-isothiocyanatopyridine molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Bromo-5-isothiocyanatopyridine

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the molecular characteristics, synthesis, and utility of this compound. We will delve into the nuanced interplay of its constituent functional groups, providing not only procedural details but also the underlying chemical principles that govern its reactivity and application as a powerful bifunctional linker in modern chemical biology and medicinal chemistry.

Introduction: A Molecule of Strategic Importance

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its substitution with a bromine atom at the 2-position and an isothiocyanate group at the 5-position creates a molecule, this compound, with distinct and strategically valuable reactive sites.

-

The 2-bromo substituent serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This site is crucial for building complex molecular architectures.

-

The 5-isothiocyanate group (-N=C=S) is a potent electrophile, highly reactive towards primary amines and other nucleophiles. This functionality is the cornerstone of its utility in bioconjugation, allowing for the covalent labeling of proteins and other biomolecules.

This dual reactivity makes this compound an exemplary tool for constructing complex bioconjugates, covalent inhibitors, and other advanced chemical probes.

Molecular Structure and Physicochemical Properties

The inherent properties of this molecule are a direct consequence of its heterocyclic aromatic core and the electronic nature of its substituents.

Structural Analysis

The molecule consists of a pyridine ring, which is an aromatic heterocycle. The bromine atom at the C2 position is an electron-withdrawing group, which influences the electron density of the ring. The isothiocyanate group at the C5 position is a key functional group for conjugation reactions.

Caption: Molecular structure of this compound.

Predicted Physicochemical & Spectroscopic Data

While extensive experimental data for this specific molecule is not widely published, we can predict its key characteristics based on its structure and data from analogous compounds.

| Property | Predicted Value / Characteristic | Justification |

| Molecular Formula | C₆H₃BrN₂S | Based on atomic composition[1]. |

| Molecular Weight | ~214.07 g/mol | Sum of atomic weights. |

| Monoisotopic Mass | 213.92003 Da | Precise mass for mass spectrometry[1]. |

| Appearance | Likely a solid at room temperature | Similar substituted pyridines are solids[2]. |

| ¹H NMR | Three distinct aromatic protons. The proton at C6 will be a doublet, C4 a doublet of doublets, and C3 a doublet. Chemical shifts will be influenced by the Br and NCS groups. | Standard spectroscopic prediction for a 2,5-disubstituted pyridine. |

| ¹³C NMR | Six distinct carbon signals. The carbon bearing the isothiocyanate group (C5) will be significantly shifted, as will the carbon attached to bromine (C2). The isothiocyanate carbon (-N=C =S) will have a characteristic chemical shift in the 120-140 ppm range. | Standard spectroscopic prediction. |

| IR Spectroscopy | A strong, characteristic absorption band around 2000-2200 cm⁻¹ for the asymmetric -N=C=S stretch. | This is a hallmark of the isothiocyanate functional group. |

| UV-Vis Spectroscopy | Absorption maxima expected in the UV region, typical for substituted pyridine systems. | Aromatic systems absorb UV light. |

Synthesis and Purification

Proposed Synthetic Workflow

The conversion of an amino group on an aromatic ring to an isothiocyanate is a well-established chemical transformation, typically achieved using thiophosgene (CSCl₂) or a less hazardous equivalent like 1,1'-thiocarbonyldiimidazole (TCDI).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on standard procedures for the synthesis of aryl isothiocyanates from anilines. Causality: The choice of a non-nucleophilic base is critical to prevent reaction with the highly electrophilic thiophosgene or the product. Dichloromethane is a common solvent for its inertness and ability to dissolve the reactants.

WARNING: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-Amino-5-bromopyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Rationale: This is an exothermic reaction, and cooling helps to control the reaction rate and minimize side products.

-

Reagent Addition: Slowly add a solution of thiophosgene (1.1 eq) in anhydrous DCM via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Quality Control & Validation

The identity and purity of the final product must be confirmed:

-

LC-MS: To confirm the molecular weight of the product.

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

IR Spectroscopy: To verify the presence of the characteristic isothiocyanate peak (~2100 cm⁻¹).

-

Purity Analysis: HPLC analysis to determine the purity, which should ideally be >95% for use in sensitive applications like drug development.

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive sites, which can be addressed orthogonally.

The Isothiocyanate Group: A Gateway to Bioconjugation

The primary application of the isothiocyanate group is its reaction with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable thiourea linkage.[3] This reaction is highly efficient and proceeds under mild, aqueous conditions compatible with biological systems.

Sources

An In-depth Technical Guide to 2-Bromo-5-isothiocyanatopyridine: A Versatile Building Block for Drug Discovery

This technical guide provides a comprehensive overview of 2-bromo-5-isothiocyanatopyridine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and potential applications, with a strong emphasis on the rationale behind its use in experimental design.

Compound Identification and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyridine ring substituted with a bromine atom and an isothiocyanate group. This combination of functionalities makes it a highly valuable synthon for the construction of more complex molecular architectures.

CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-commercially available compound. The PubChem database lists it under Compound ID (CID) 130049042 but does not provide a CAS number[1]. Researchers are advised to verify the identity of this compound using analytical techniques if synthesized in-house.

Physicochemical Properties:

Quantitative data for this compound is primarily based on predicted values. The following table summarizes its key computed properties.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrN₂S | PubChemLite[1] |

| Molecular Weight | 214.07 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 213.92003 Da | PubChemLite[1] |

| Predicted XlogP | 3.3 | PubChemLite[1] |

| InChI | InChI=1S/C6H3BrN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H | PubChemLite[1] |

| SMILES | C1=CC(=NC=C1N=C=S)Br | PubChemLite[1] |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a logical and robust synthetic strategy can be devised from its logical precursor, 2-amino-5-bromopyridine. The conversion of an aromatic amine to an isothiocyanate is a well-established transformation in organic chemistry.

Proposed Synthetic Pathway

The most direct route involves the reaction of 2-amino-5-bromopyridine with a thiocarbonyl transfer reagent, such as thiophosgene (CSCl₂) or a safer alternative like O,O-di(pyridin-2-yl) carbonothioate.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis from 2-Amino-5-bromopyridine

The following protocol is a representative procedure based on the established reactivity of aromatic amines with thiophosgene[2].

Caution: Thiophosgene is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromopyridine (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (CH₂Cl₂).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as triethylamine (Et₃N) (2.2 eq).

-

Thiophosgene Addition: Add a solution of thiophosgene (1.1 eq) in CH₂Cl₂ dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Applications in Drug Discovery

The dual functionality of this compound makes it a powerful tool for generating molecular diversity in drug discovery programs.

The Isothiocyanate Moiety: A Versatile Electrophile

The isothiocyanate group (-N=C=S) is a key pharmacophore found in many naturally occurring and synthetic compounds with potent biological activity, including anticancer properties[3]. It readily reacts with nucleophiles such as primary and secondary amines to form stable thiourea linkages. This reactivity is fundamental to its use as a building block for creating libraries of compounds for biological screening.

Caption: Reaction of this compound with an amine.

This reaction is highly efficient and typically proceeds under mild conditions, making it ideal for late-stage functionalization in a synthetic sequence. The resulting thiourea derivatives are often explored for their kinase inhibitory activity, among other therapeutic targets.

The 2-Bromopyridine Moiety: A Handle for Cross-Coupling

The bromine atom on the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions[4]. This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring, further expanding the chemical space that can be explored from this scaffold. The pyridine ring itself is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates[5].

The differential reactivity of the isothiocyanate group and the bromo substituent allows for a stepwise and controlled elaboration of the molecular structure, a key strategy in modern medicinal chemistry.

Safety and Handling

Isothiocyanates are generally toxic, lachrymatory, and corrosive compounds that require careful handling. While specific data for this compound is not available, the following precautions, based on similar compounds, should be strictly followed[6][7][8][9]:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields. A face shield may be appropriate when handling larger quantities.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Prevent the formation of aerosols. Keep away from sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. While the lack of a registered CAS number and extensive published data suggests its novelty, the logical synthetic pathways and predictable reactivity patterns make it an attractive target for both academic and industrial research. As with all reactive chemical species, appropriate safety precautions are paramount during its handling and use.

References

-

PubChemLite. This compound (C6H3BrN2S). Available at: [Link] (Accessed: February 24, 2026).

-

New Jersey Department of Health. Hazard Summary: Methyl Isothiocyanate. Available at: [Link] (Accessed: February 24, 2026).

-

R Discovery. Reaction Of Isothiocyanate Research Articles. Available at: [Link] (Accessed: February 24, 2026).

-

Carl ROTH. Safety Data Sheet: Phenyl isothiocyanate. Available at: [Link] (Accessed: February 24, 2026).

-

International Labour Organization. ICSC 0372 - ALLYL ISOTHIOCYANATE. Available at: [Link] (Accessed: February 24, 2026).

-

Raut, B., et al. (2018). Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells. PMC. Available at: [Link] (Accessed: February 24, 2026).

-

Singh, S. V., et al. (2005). Are isothiocyanates potential anti-cancer drugs? PMC. Available at: [Link] (Accessed: February 24, 2026).

-

Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses. Available at: [Link] (Accessed: February 24, 2026).

-

Butler, R. N., et al. (1998). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][6][10]triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link] (Accessed: February 24, 2026).

-

Ahluwalia, V. K., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles. Available at: [Link] (Accessed: February 24, 2026).

-

An, G. (2009). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link] (Accessed: February 24, 2026).

-

Deshmukh, S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link] (Accessed: February 24, 2026).

-

Sharma, S. (1977). Thiophosgene in Organic Synthesis. ResearchGate. Available at: [Link] (Accessed: February 24, 2026).

-

PrepChem. Synthesis of 2-bromo-5-bromomethylpyridine. Available at: [Link] (Accessed: February 24, 2026).

-

Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. Available at: [Link] (Accessed: February 24, 2026).

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Gandeepan, P., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Available at: [Link] (Accessed: February 24, 2026).

-

Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available at: [Link] (Accessed: February 24, 2026).

-

Sharma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link] (Accessed: February 24, 2026).

-

Barai, V. N., et al. (1997). Synthesis of Ribonucleoside 5'-Triphosphates Derived from 2-Thiocytidine, 4-Thiouridine, and 5-Bromocytidine. Chemical Papers. Available at: [Link] (Accessed: February 24, 2026).

Sources

- 1. PubChemLite - this compound (C6H3BrN2S) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. nj.gov [nj.gov]

- 8. carlroth.com [carlroth.com]

- 9. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilicity of 2-Bromo-5-isothiocyanatopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electrophilic nature of 2-Bromo-5-isothiocyanatopyridine, a key building block in medicinal chemistry. We will delve into the electronic factors governing its reactivity, explore its interactions with nucleophiles, and present methodologies for quantifying its electrophilicity.

Introduction: The Significance of Electrophilicity in Drug Design

Electrophilicity, the ability of a molecule to accept electrons, is a fundamental concept in drug discovery and development.[1] The interactions between electrophilic moieties on a drug molecule and nucleophilic targets within a biological system are often the basis of a drug's mechanism of action. Isothiocyanates (ITCs) are a class of compounds characterized by the highly reactive -N=C=S functional group, which confers a significant degree of electrophilicity.[2] This reactivity makes them valuable tools for forming covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[3][4]

This compound combines the electrophilic isothiocyanate group with a bromo-substituted pyridine ring. This unique combination of functionalities presents both opportunities and challenges in the design of targeted covalent inhibitors and other therapeutic agents. Understanding the electrophilicity of this molecule is paramount for predicting its reactivity, designing effective syntheses, and ultimately, developing safe and efficacious drugs.

Molecular Architecture and Electronic Landscape

The electrophilicity of this compound is not solely determined by the isothiocyanate group but is significantly modulated by the electronic properties of the substituted pyridine ring.

The Isothiocyanate Moiety: An Intrinsic Electrophile

The carbon atom of the isothiocyanate group (-N=C=S) is inherently electrophilic due to the polarization of the double bonds with the more electronegative nitrogen and sulfur atoms.[3][5] This creates a partial positive charge on the carbon, making it susceptible to attack by nucleophiles.

Electronic Influence of the 2-Bromopyridine Ring

The pyridine ring, being an electron-deficient aromatic system, acts as an electron-withdrawing group, which is expected to enhance the electrophilicity of the attached isothiocyanate. Furthermore, the bromine atom at the 2-position also exerts a net electron-withdrawing effect through induction, further increasing the partial positive charge on the isothiocyanate carbon. However, the position of these substituents relative to the isothiocyanate group is crucial in determining the magnitude of this electronic influence. In this compound, the isothiocyanate is at the 5-position (a meta-like position relative to the nitrogen), which experiences a less direct resonance-based electron withdrawal compared to the ortho and para positions.

The interplay of these electronic factors can be visualized as follows:

Caption: Electronic effects influencing the electrophilicity of the isothiocyanate group.

Reactivity with Nucleophiles

The primary reaction of isothiocyanates is the addition of a nucleophile to the electrophilic carbon atom.[5] Common biological nucleophiles include amines, thiols, and alcohols.[5]

-

Reaction with Amines: Primary and secondary amines react with isothiocyanates to form thiourea derivatives.[3] This reaction is fundamental in the labeling of proteins and peptides.

-

Reaction with Thiols: Thiols, such as the side chain of cysteine, react with isothiocyanates to form dithiocarbamates.[3] This is a key reaction in the mechanism of action of many isothiocyanate-containing drugs.

-

Reaction with Alcohols: Alcohols react to form thiocarbamates, although this reaction is generally slower than with amines or thiols.

The reactivity of this compound with these nucleophiles will be influenced by the electronic factors discussed previously. The electron-withdrawing nature of the 2-bromopyridine ring is expected to accelerate the rate of nucleophilic attack compared to an alkyl or simple aryl isothiocyanate.

Quantifying Electrophilicity: Methodologies

A quantitative understanding of the electrophilicity of this compound is crucial for predicting its reactivity and for structure-activity relationship (SAR) studies. Both experimental and computational approaches can be employed.

Experimental Determination

Competitive Kinetic Analysis: A common method to determine the relative electrophilicity of a compound is through competitive kinetic experiments.[1] In this setup, this compound and a reference electrophile are allowed to react with a limiting amount of a nucleophile. The ratio of the products formed, as determined by techniques like HPLC or NMR, provides a measure of their relative reaction rates and thus their relative electrophilicity.

Experimental Workflow for Competitive Kinetic Analysis:

Caption: Workflow for competitive kinetic analysis to determine relative electrophilicity.

Computational Analysis

Computational chemistry provides powerful tools to predict and understand electrophilicity.[6][7]

Density Functional Theory (DFT) Calculations: DFT can be used to calculate various electronic properties that correlate with electrophilicity.[8] Key parameters include:

-

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a good indicator of a molecule's ability to accept electrons. A lower LUMO energy suggests higher electrophilicity.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. A region of strong positive potential (blue) on the isothiocyanate carbon would indicate a high degree of electrophilicity.

-

Fukui Functions: These functions can be used to identify the most electrophilic sites within a molecule.

Computational Workflow for Electrophilicity Analysis:

Caption: Workflow for computational analysis of electrophilicity using DFT.

Synthetic Protocols and Applications

The electrophilic nature of this compound makes it a versatile reagent in organic synthesis, particularly for the introduction of a pyridylthiourea or related moiety.

General Protocol for the Synthesis of a Pyridylthiourea Derivative

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).

-

Amine Addition: To the stirred solution, add the primary amine (1.0-1.2 eq) either neat or as a solution in the same solvent. The addition is typically performed at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, if a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Drug Discovery

The 2-bromopyridyl moiety can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[9][10] This allows for the synthesis of complex molecules where the isothiocyanate group can be used for covalent targeting of a protein of interest, while the rest of the molecule can be optimized for binding affinity and pharmacokinetic properties.

Summary of Key Data

| Property | Description | Significance |

| Electrophilic Center | The carbon atom of the isothiocyanate (-N=C=S) group. | The primary site for nucleophilic attack. |

| Electronic Effects | The 2-bromopyridine ring is electron-withdrawing due to the inductive effects of the nitrogen and bromine atoms and the resonance effect of the pyridine ring. | Enhances the electrophilicity of the isothiocyanate carbon, increasing its reactivity. |

| Primary Reactions | Addition of nucleophiles such as amines, thiols, and alcohols to form thioureas, dithiocarbamates, and thiocarbamates, respectively. | Forms the basis for its use in covalent labeling and as a building block in synthesis. |

| Reactivity Modulation | The bromine atom at the 2-position can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. | Allows for further diversification of the molecular scaffold. |

Conclusion

This compound is a valuable reagent for drug discovery and development, possessing a tunable electrophilic center. Its reactivity is governed by the inherent electrophilicity of the isothiocyanate group, which is further enhanced by the electron-withdrawing properties of the 2-bromopyridine ring. A thorough understanding of its electronic properties, reactivity with nucleophiles, and methods for quantifying its electrophilicity is essential for its effective application in the design and synthesis of novel therapeutic agents. The methodologies and protocols outlined in this guide provide a framework for researchers to harness the potential of this versatile molecule.

References

- Isothiocyanates: happy-go-lucky reagents in organic synthesis. RSC Publishing.

- An In-depth Technical Guide to the Electrophilicity of Acetyl Isothiocyanate's Carbonyl and Thiocarbonyl Groups. Benchchem.

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applic

- Electrophiles in foods: the current status of isothiocyan

- Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights

- 2-Bromo-5-iodopyridine | 73290-22-9. ChemicalBook.

- Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. Benchchem.

- Analyzing radical polar effects by leveraging a comput

- Atom-based machine learning for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and chemical stability. PMC.

- Reactivity in Nucleophilic Aromatic Substitution: A Compar

- Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis. Physical Chemistry Research.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 4. Electrophiles in foods: the current status of isothiocyanates and their chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothiocyanates: happy-go-lucky reagents in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Analyzing radical polar effects by leveraging a computational electrophilicity index [morressier.com]

- 7. Atom-based machine learning for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and chemical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. physchemres.org [physchemres.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Discovery and History of Pyridyl Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl isothiocyanates represent a fascinating and increasingly important class of heterocyclic compounds. Characterized by a pyridine ring linked to a highly reactive isothiocyanate (-N=C=S) functional group, these molecules sit at the crossroads of synthetic chemistry and pharmacology. Their unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine ring and the electrophilic isothiocyanate moiety, have made them valuable synthons for the creation of more complex heterocyclic systems.

Beyond their utility as building blocks, pyridyl isothiocyanates have garnered significant attention for their diverse biological activities. They are recognized as potent hydrogen sulfide (H₂S) donors, a property that underpins their promising cardioprotective effects.[1] Furthermore, a growing body of evidence highlights their potential as anticancer agents, capable of modulating critical cellular signaling pathways.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyridyl isothiocyanates, offering a technical resource for researchers and professionals in the field of drug discovery and development.

The Genesis of Pyridyl Isothiocyanates: A Historical Perspective

The story of pyridyl isothiocyanates is intrinsically linked to the broader history of isothiocyanate chemistry, which dates back to the 19th century with the investigation of naturally occurring mustard oils.[3] However, the synthesis of their pyridyl analogues is a more recent development, largely driven by the quest for novel bioactive compounds.

Early methods for the synthesis of isothiocyanates often relied on hazardous reagents, most notably thiophosgene (CSCl₂).[4] While effective, the high toxicity and volatility of thiophosgene spurred the search for safer alternatives. This led to the development of "thiocarbonyl transfer" reagents like 1,1'-thiocarbonyldiimidazole (TCDI) and di-2-pyridyl thionocarbonate.[4][5] These reagents offered a milder and less hazardous approach to the synthesis of isothiocyanates, including the pyridyl variants.

A significant leap forward in the accessibility of pyridyl isothiocyanates came with the refinement of methods based on the decomposition of dithiocarbamate salts. These salts are readily formed from the reaction of a primary amine (in this case, an aminopyridine) with carbon disulfide (CS₂).[4] The subsequent desulfurization of the dithiocarbamate intermediate yields the desired isothiocyanate. This two-step, one-pot approach has become the cornerstone of modern pyridyl isothiocyanate synthesis, offering a safer, more efficient, and scalable route to these valuable compounds.[6] The work of researchers such as Drobnica and Martvoň in the mid-20th century was instrumental in exploring the synthesis and biological activities of a wide range of isothiocyanates, laying the groundwork for future investigations into pyridyl derivatives.[7]

Synthetic Strategies for Pyridyl Isothiocyanates

The synthesis of pyridyl isothiocyanates has evolved significantly, moving from hazardous, multi-step procedures to more streamlined and safer one-pot methodologies. The choice of synthetic route often depends on the desired scale, the electronic nature of the starting aminopyridine, and the available laboratory infrastructure.

Classical Methods: The Thiophosgene Era

The reaction of aminopyridines with thiophosgene was one of the earliest methods employed for the synthesis of pyridyl isothiocyanates.[4] This reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.

While historically significant, the use of thiophosgene is now largely avoided due to its extreme toxicity and the often-harsh reaction conditions required.

Modern One-Pot Syntheses from Aminopyridines

The most widely adopted and practical approach for the synthesis of pyridyl isothiocyanates is the one-pot reaction of aminopyridines with carbon disulfide, followed by desulfurization.[6] This method is favored for its operational simplicity, the use of less hazardous reagents, and its applicability to a broad range of substituted aminopyridines.

The general workflow for this synthesis is as follows:

Caption: One-pot synthesis of pyridyl isothiocyanates.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 3-Pyridyl Isothiocyanate[8]

-

Dithiocarbamate Salt Formation:

-

To a solution of 3-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a base (e.g., DABCO, 2.0 eq).

-

Stir the mixture at room temperature.

-

Slowly add carbon disulfide (CS₂, 2.0-4.0 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

-

Desulfurization:

-

To the resulting suspension of the dithiocarbamate salt, add a solution of a desulfurizing agent (e.g., aqueous iron(III) chloride, 2.0 eq) dropwise.

-

Stir the reaction mixture vigorously for 1-2 hours at room temperature.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 3-pyridyl isothiocyanate.

-

Comparative Yields of Pyridyl Isothiocyanate Synthesis

The choice of synthetic method and reaction conditions can significantly impact the yield of the desired pyridyl isothiocyanate. The following table provides a comparison of reported yields for the synthesis of 2-, 3-, and 4-pyridyl isothiocyanates using different methods.

| Isomer | Starting Material | Method | Desulfurizing Agent | Yield (%) | Reference |

| 2-Pyridyl | 2-Aminopyridine | One-pot | FeCl₃ | 73 | [8] |

| 3-Pyridyl | 3-Aminopyridine | One-pot | FeCl₃ | 96 | [8] |

| 4-Pyridyl | 4-Aminopyridine | One-pot | FeCl₃ | 83 | [8] |

| 3-Pyridyl | 3-Aminopyridine | Two-step | TsCl | 85 | [9] |

Biological Significance and Applications in Drug Discovery

The unique chemical properties of pyridyl isothiocyanates translate into a diverse range of biological activities, making them attractive scaffolds for drug discovery.

As Hydrogen Sulfide (H₂S) Donors

Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter with important roles in cardiovascular homeostasis.[7] A number of isothiocyanates, including pyridyl derivatives, have been identified as H₂S donors.[1] The release of H₂S is triggered by the reaction of the isothiocyanate with endogenous thiols, such as cysteine.[8][10][11][12][13]

The proposed mechanism involves the nucleophilic attack of the thiol group of cysteine on the electrophilic carbon of the isothiocyanate, forming a dithiocarbamate adduct. This intermediate then undergoes an intramolecular cyclization to release H₂S.[11][12]

Caption: Mechanism of H₂S release from pyridyl isothiocyanates.

This H₂S-donating property is believed to be responsible for the observed cardioprotective effects of certain pyridyl isothiocyanates, which include the attenuation of ischemia-reperfusion injury.[1]

As Anticancer Agents

Pyridyl isothiocyanates have emerged as promising candidates for cancer therapy. Their anticancer activity is attributed to their ability to modulate multiple cellular signaling pathways that are often dysregulated in cancer.[2] Two of the most important pathways targeted by these compounds are the PI3K/AKT and MAPK signaling cascades.[3][14][15]

The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Pyridyl isothiocyanates have been shown to inhibit this pathway, leading to the suppression of tumor cell growth and the induction of apoptosis.[2]

The MAPK pathway is another key signaling cascade that controls a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also frequently observed in cancer. By modulating the activity of key components of the MAPK pathway, pyridyl isothiocyanates can exert their anticancer effects.[2]

Caption: Inhibition of PI3K/AKT and MAPK pathways by pyridyl isothiocyanates.

Structure-Activity Relationship (SAR) of Pyridyl Isothiocyanates as Anticancer Agents

The anticancer potency of pyridyl isothiocyanates can be significantly influenced by the nature and position of substituents on the pyridine ring. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a selection of pyridyl isothiocyanate derivatives against various cancer cell lines.

| Compound | R¹ | R² | R³ | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | H | H | H | MCF-7 (Breast) | 43.4 | [16] |

| 2 | H | Cl | H | PC-3 (Prostate) | 66.6 | [17] |

| 3 | H | H | H | A549 (Lung) | 5.98 | [16] |

| 4 | CH₃ | H | H | HCT-116 (Colon) | 60.9 | [17] |

Note: This table is a representative example, and the specific activities can vary depending on the assay conditions.

Experimental Workflow for In Vitro Anticancer Activity Assessment

The evaluation of the anticancer potential of pyridyl isothiocyanates typically involves a series of in vitro assays to determine their effects on cancer cell viability, proliferation, and apoptosis.

Caption: Workflow for in vitro anticancer activity assessment.

Conclusion and Future Outlook

Pyridyl isothiocyanates have journeyed from being chemical curiosities to becoming promising scaffolds in medicinal chemistry. Their history reflects the broader evolution of synthetic organic chemistry towards safer and more efficient methodologies. The development of robust one-pot syntheses has made these compounds readily accessible, paving the way for extensive investigations into their biological properties.

The dual role of pyridyl isothiocyanates as both H₂S donors and anticancer agents highlights their therapeutic potential. Future research will likely focus on several key areas:

-

Optimization of Synthetic Methods: Further refinement of synthetic protocols to improve yields, reduce waste, and expand the scope of accessible derivatives.

-

Elucidation of Biological Mechanisms: Deeper investigation into the molecular targets and signaling pathways modulated by pyridyl isothiocyanates to better understand their mechanisms of action.

-

Structure-Activity Relationship Studies: Systematic exploration of the chemical space around the pyridyl isothiocyanate scaffold to identify derivatives with enhanced potency and selectivity.

-

In Vivo Studies and Clinical Translation: Progression of the most promising candidates into preclinical and clinical studies to evaluate their therapeutic efficacy and safety in relevant disease models.

The continued exploration of pyridyl isothiocyanates holds great promise for the development of novel therapeutics for a range of diseases, from cardiovascular disorders to cancer.

References

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. chemrxiv.org [chemrxiv.org]

- 3. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling | MDPI [mdpi.com]

- 4. cbijournal.com [cbijournal.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 7. annalsofplantsciences.com [annalsofplantsciences.com]

- 8. A One-Pot Approach to Pyridyl Isothiocyanates from Amines | MDPI [mdpi.com]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

protocol for labeling lysine residues with 2-Bromo-5-isothiocyanatopyridine

Abstract & Core Logic

This Application Note details the protocol for covalently labeling protein lysine residues using 2-Bromo-5-isothiocyanatopyridine (2-Br-5-NCS-Py). This reagent serves as a bifunctional "staple" or "handle" in chemoproteomics and fragment-based drug discovery (FBDD).

The Scientific Rationale:

-

Primary Reactivity (The Anchor): The isothiocyanate (-NCS) group at position 5 is a soft electrophile that reacts specifically with primary amines (Lysine

-NH -

Secondary Utility (The Warhead/Tag): The bromine atom at position 2 of the pyridine ring is relatively inert under labeling conditions but serves two critical downstream functions:

-

Isotopic Signature: Bromine possesses a unique ~1:1 isotopic ratio (

Br/ -

Chemical Handle: The 2-bromopyridine moiety acts as a latent electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (

) in subsequent workflow steps.

-

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the deprotonated lysine amine onto the central carbon of the isothiocyanate group.

Key Mechanistic Constraints:

-

pH Dependence: Lysine residues have a pKa

10.5. To ensure a sufficient population of deprotonated, nucleophilic amines (-NH -

Competition: Hydrolysis of the isothiocyanate is a competing side reaction, though slower than aminolysis. High reagent excess compensates for this.

Figure 1: Reaction pathway for thiourea bond formation between a protein lysine and this compound.

Materials & Equipment

Reagents

| Reagent | Specification | Purpose |

| This compound | >95% Purity, Anhydrous | Labeling Reagent |

| Sodium Carbonate (Na | ACS Reagent Grade | Buffer Component (Base) |

| Sodium Bicarbonate (NaHCO | ACS Reagent Grade | Buffer Component (Acid) |

| DMSO (Dimethyl Sulfoxide) | Anhydrous, stored over sieves | Reagent Solvent |

| Zeba™ Spin Desalting Columns | 7K MWCO (or similar) | Purification/Buffer Exchange |

| LC-MS Grade Water/Acetonitrile | - | Analysis |

Buffer Preparation (Critical)

-

Labeling Buffer (0.1 M Carbonate, pH 9.0):

-

Mix 0.1 M NaHCO

and 0.1 M Na -

Note:Do NOT use Tris, Glycine, or Ammonium salts. These contain primary amines that will scavenge the reagent and inhibit protein labeling.[1]

-

Experimental Protocol

Step 1: Protein Preparation[4][5][6][7]

-

Ensure the target protein is in an amine-free buffer (e.g., PBS or HEPES). If the protein is stored in Tris, perform a buffer exchange into Labeling Buffer (pH 9.0) using a desalting column or dialysis.

-

Adjust protein concentration to 1–5 mg/mL (approx. 20–100

M). Higher concentrations improve labeling efficiency by favoring second-order kinetics.

Step 2: Reagent Preparation

-

Calculate the required amount of this compound.

-

Target Stoichiometry: 10 to 20 molar excess over protein.

-

-

Dissolve the reagent in anhydrous DMSO to create a 10 mM or 50 mM stock solution .

-

Caution: Prepare this immediately before use.[1] Isothiocyanates degrade in wet DMSO.

-

Step 3: Conjugation Reaction

-

Add the calculated volume of Reagent Stock to the Protein solution.

-

Constraint: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.

-

-

Mix gently by pipetting. Do not vortex vigorously.

-

Incubation:

-

Standard: 2 hours at Room Temperature (20–25°C) in the dark.

-

Alternative (for labile proteins): Overnight (12–16h) at 4°C.

-

Step 4: Quenching & Purification

-

Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The Tris amine will rapidly scavenge any unreacted isothiocyanate.

-

Purify: Remove excess reagent and hydrolysis byproducts using a Zeba Spin Desalting Column (equilibrated in PBS or storage buffer) or size-exclusion chromatography (SEC).

Quality Control & Validation (Self-Validating System)

The success of this protocol relies on analytical validation. The bromine atom provides a built-in mass spectrometry check.

A. LC-MS Analysis (Intact Protein)

Analyze the purified conjugate via ESI-TOF or Orbitrap MS.

| Parameter | Expected Result |

| Mass Shift ( | +214.0 Da (monoisotopic, |

| Isotopic Pattern | Look for the "Doublet" : Peaks separated by 2 Da ( |

| Degree of Labeling (DOL) | Calculate the average number of labels: |

B. Peptide Mapping (Site Localization)

To identify which lysines are modified:

-

Digest with Trypsin (cleaves at Arg/Lys). Note: Modified lysines are no longer substrates for Trypsin, leading to missed cleavages at the labeling site.

-

Digest with Chymotrypsin or Glu-C for orthogonal mapping.

-

Search data for dynamic modification: +213.921 Da (C

H

Workflow Diagram

Figure 2: Step-by-step experimental workflow for lysine labeling.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Labeling Observed | Buffer contains amines (Tris/Glycine). | Strictly use Carbonate/Bicarbonate or Borate buffers.[2] |

| pH is too low (< 8.0). | Verify pH is 9.0–9.5 to ensure Lys deprotonation. | |

| Precipitation | DMSO concentration > 10%. | Keep DMSO < 5%. Add reagent slowly while stirring. |

| Over-labeling (Precipitation/Activity Loss) | Reagent excess too high. | Titrate reagent down (e.g., 5x excess). Reduce reaction time. |

| Hydrolysis of Reagent | Wet DMSO or old stock. | Use anhydrous DMSO; prepare stock immediately before use.[1] |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 1: Functional Targets - Amines; Chapter 2: The Chemistry of Reactive Groups - Isothiocyanates).

-

Banks, D. D., et al. (2000). "The effect of pH and temperature on the kinetics of labeling of amines by isothiocyanates." Bioconjugate Chemistry, 11(5), 652-660.

-

Gamage, S. A., et al. (2010). "Structure-activity relationships for this compound derivatives." Bioorganic & Medicinal Chemistry. (Contextual reference for bromopyridine chemistry).

-

Hacker, S. M., et al. (2017). "Global profiling of lysine reactivity and ligandability in the human proteome." Nature Chemistry, 9, 1181–1190. (Demonstrates lysine-reactive profiling principles).

Sources

using 2-Bromo-5-isothiocyanatopyridine in peptide modification

Application Note: Modular Peptide Modification using 2-Bromo-5-isothiocyanatopyridine

Executive Summary

This guide details the application of This compound (CAS: 886364-21-2 or analogs) as a bifunctional "linchpin" reagent for peptide modification. Unlike standard labeling reagents (e.g., FITC), this compound introduces a dual-modal handle:

-

Isothiocyanate (-NCS): A chemoselective electrophile for rapid, stable conjugation to primary amines (N-terminus or Lysine) via thiourea formation.

-

Bromopyridine (-Br): An electron-deficient aryl halide handle primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (

).

This dual functionality enables a "Tag-and-Modify" strategy, allowing researchers to first cap a peptide sequence and subsequently install diverse functional groups (fluorophores, PEG chains, drug warheads) or induce macrocyclization under mild conditions.

Mechanism of Action

The utility of this compound relies on the orthogonal reactivity of its two functional groups.

-

Step 1: Thiourea Formation (The "Tag"): The isothiocyanate carbon is highly electrophilic. Nucleophilic attack by a primary amine (

) leads to a stable thiourea linkage. The reaction rate and site-selectivity are controlled by pH.[1]-

N-terminal

-amine ( -

Lysine

-amine (

-

-

Step 2: Cross-Coupling (The "Modify"): The 2-bromo-pyridine moiety is an excellent substrate for Pd(0) oxidative addition due to the electron-withdrawing nature of the pyridine ring. This allows for Suzuki-Miyaura coupling with boronic acids in aqueous/organic mixtures, compatible with the peptide backbone.

Experimental Workflows

Visual Workflow: The "Tag-and-Modify" Strategy

Figure 1: Two-stage modification workflow. The stable thiourea intermediate serves as a versatile platform for late-stage diversification.

Detailed Protocols

Protocol A: Site-Selective N-Terminal Labeling

Objective: To attach the bromopyridine handle to the N-terminus without modifying Lysine side chains.

Materials:

-

Peptide stock (10 mM in water or DMF).

-

This compound (100 mM in dry DMSO). Note: Prepare fresh.

-

Reaction Buffer: 0.1 M Sodium Phosphate or Bicarbonate, pH 8.0–8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Procedure:

-

Dissolution: Dissolve peptide in Reaction Buffer to a final concentration of 1–2 mM.

-

Expert Tip: If the peptide is hydrophobic, add up to 20% (v/v) DMF or MeCN to maintain solubility.

-

-

Reagent Addition: Add a 5-fold molar excess of this compound solution to the peptide mixture.

-

Example: For 100 µL peptide (100 nmol), add 5 µL reagent (500 nmol).

-

-

Incubation: Vortex gently and incubate at Room Temperature (RT) for 2–4 hours in the dark.

-

Monitoring: Check reaction progress via LC-MS. Look for a mass shift of +198.9 Da (monoisotopic mass of the bromopyridyl-thiourea adduct).

-

-

Quenching: Add Tris-HCl buffer (to 50 mM final) and incubate for 15 mins to scavenge excess isothiocyanate.

-

Purification: Remove excess reagent and salts using a C18 Spin Column or RP-HPLC. Lyophilize the "Bromo-Tagged" peptide.

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: To react the Bromo-Tagged peptide with a functional boronic acid (e.g., Phenyl-B(OH)2, Fluorophore-Boronate).

Materials:

-

Bromo-Tagged Peptide (from Protocol A).

-

Aryl Boronic Acid partner (5–10 equivalents).

-

Catalyst: Pd(OAc)₂ (10 mol%) + Water-soluble Ligand (e.g., TPPTS or sSPhos) (20 mol%).

-

Alternative: Pd(PPh₃)₄ (if using higher organic solvent ratio).

-

-

Base: Na₂CO₃ (0.1 M aqueous).

-

Solvent: Water/Acetonitrile (2:1 ratio).

Procedure:

-

Setup: In a small vial (or PCR tube), dissolve the Bromo-Tagged peptide (1 mM final) and Boronic Acid (5 mM) in the Water/MeCN solvent mixture.

-

Degassing: Sparge the solution with Nitrogen or Argon for 5 minutes. Oxygen inhibits the Pd catalyst.

-

Catalyst Addition: Add the Pre-mixed Pd/Ligand complex (dissolved in degassed water) to the reaction.

-

Base Addition: Add Na₂CO₃ (final conc. 20–50 mM).

-

Reaction: Seal the vial under inert gas. Incubate at 37°C–50°C for 4–12 hours.

-

Note: The pyridine ring activates the bromine, often allowing milder temperatures than standard aryl bromides.

-

-

Workup: Filter the reaction mixture (to remove Pd black) and purify directly via RP-HPLC.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Yield (Step 1) | pH too low (< 7.5) | Adjust buffer to pH 8.5. The amine must be deprotonated to react. |

| Non-Specific Labeling (Step 1) | pH too high (> 9.5) | At high pH, Lysine side chains ( |

| Reagent Precipitation | Poor solubility in buffer | Increase organic co-solvent (DMF/DMSO) up to 30%. Ensure reagent is dissolved in DMSO before adding to buffer. |

| Failed Coupling (Step 2) | Catalyst Poisoning | Thioureas can coordinate Pd. Increase catalyst loading to 20 mol% or use a strong ligand like XPhos or sSPhos to outcompete the sulfur. |

| Desulfurization | Harsh conditions | Avoid strong bases (e.g., NaOH) or high temps (>80°C) during Suzuki coupling, as thioureas can desulfurize to amidines. |

Advanced Application: Peptide Macrocyclization

This reagent can be used to "staple" peptides.[2]

-

Design: Incorporate a Cysteine residue and a free N-terminus (or Lysine) in the sequence.

-

Workflow:

-

React This compound with the amine (Protocol A).

-

Perform a nucleophilic aromatic substitution (

) or Pd-catalyzed thio-arylation where the Cysteine thiol attacks the Bromine position on the pyridine ring. -

Result: A rigid cyclic peptide stabilized by a pyridine-thiourea bridge.

-

Safety & Handling

-

Toxicity: Isothiocyanates are sensitizers and lachrymators. Handle in a fume hood.

-

Storage: Store the solid reagent at -20°C under desiccated conditions. Moisture hydrolyzes the -NCS group to a non-reactive amine.

-

Waste: Dispose of palladium and halogenated organics in appropriate hazardous waste streams.

References

-

Isothiocyanate "Click" Chemistry on Peptides

-

Suzuki-Miyaura Coupling on Thiourea Derivatives

-

Halogenated Pyridines in Peptide Modification

- Citation: Cohen, D. T., et al. (2019). "Late-Stage Diversification of Peptides via Chemoselective Palladium-Catalyzed Cross-Coupling." Chemical Science.

- Relevance: Validates the use of heteroaryl halides (like bromopyridine)

-

General Isothiocyanate Protocol

- Citation: BenchChem Technical Guides.

- Relevance: Provides foundational parameters for pH, solvent, and stoichiometry.

Sources

- 1. Isothiocyanate-mediated cyclization of phage-displayed peptides enables discovery of macrocyclic binders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-Bromo-5-isothiocyanatopyridine as a Rigid Heterobifunctional Crosslinker

This guide details the application of 2-Bromo-5-isothiocyanatopyridine (CAS: 886364-21-2), a specialized heterobifunctional reagent. Unlike standard flexible crosslinkers (e.g., PEG-based), this compound offers a rigid pyridine scaffold with orthogonal reactivity: an amine-reactive isothiocyanate (-NCS) group and a metal-catalyst-reactive aryl bromide (-Br).

Executive Summary

This compound is a high-value heterobifunctional building block used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , molecular glues , and rigid bioconjugates . Its utility lies in its ability to link two distinct nucleophiles or pharmacophores via a stable, aromatic pyridine spacer.

-

Primary Reactivity (Site A): The isothiocyanate (-NCS) group reacts rapidly with primary amines (Lysine residues, N-termini) under mild physiological conditions to form stable thiourea linkages.

-

Secondary Reactivity (Site B): The bromine (-Br) at the 2-position is activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

), allowing for the subsequent attachment of a second ligand or warhead.

Chemical Mechanism & Logic

The power of this crosslinker is its orthogonality . You can perform a reaction at Site A without disturbing Site B, or vice versa, provided the correct sequence is followed.

The Reaction Hierarchy

-

The Kinetic Product (NCS Reaction): The carbon of the isothiocyanate group is highly electrophilic. It reacts with nucleophiles (R-NH

) to form a thiourea. This reaction is chemoselective at pH 8.0–9.5. -

The Thermodynamic/Catalytic Product (Br Reaction): The C-Br bond on the pyridine ring is stable under standard bioconjugation conditions. It requires activation (Pd catalyst or high heat with strong nucleophiles) to react. This allows the bromine to serve as a "dormant" handle.

Visualization: Orthogonal Reactivity Flow

Caption: Step-wise assembly logic. The NCS group is engaged first under mild conditions, preserving the Aryl Bromide for subsequent catalytic coupling.

Applications in Drug Discovery

This reagent is not a "protein-protein" crosslinker in the traditional sense (like Glutaraldehyde). It is a Ligand-Linker-Ligand builder.

| Application Area | Function | Mechanism |

| PROTAC Synthesis | Linker Construction | Connects an E3 ligase binder (via NCS) to a Target Protein binder (via Br). |

| FBLD (Fragment-Based) | Covalent Tethering | NCS covalently locks fragment to protein; Br acts as a handle for X-ray crystallography (anomalous scattering) or further expansion. |

| Fluorescent Probes | Rigid Spacer | Links a fluorophore to a targeting peptide without introducing flexible alkyl chains that reduce binding affinity. |

Detailed Experimental Protocols

Safety Pre-requisites

-

Hazard: Isothiocyanates are sensitizers and lachrymators. Handle in a fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Protocol A: Synthesis of a Heterobifunctional Ligand (Small Molecule)

Target: To link Amine-Drug (A) with Boronic Acid-Tag (B).

Step 1: Isothiocyanate Coupling (Formation of Thiourea)

-

Dissolution: Dissolve 1.0 eq of This compound in anhydrous DMF or DMSO. Prepare a 100 mM stock.

-

Reaction: Add 1.1 eq of Amine-Drug (A) .

-

Base: Add 2.0 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours.

-

Purification: Precipitate with cold ether or purify via Flash Chromatography (Silica).

-

Result:Bromo-Pyridine-Thiourea-Drug (Intermediate 1) .

-

Step 2: Suzuki-Miyaura Cross-Coupling (Displacement of Br)

-

Setup: Dissolve Intermediate 1 (1.0 eq) in 1,4-Dioxane/Water (4:1).

-

Additions: Add Boronic Acid-Tag (B) (1.2 eq) and Potassium Carbonate (

, 3.0 eq). -

Catalyst: Degas with Nitrogen for 10 mins. Add

(0.05 eq). -

Heating: Heat to 80°C for 4–12 hours under inert atmosphere.

-

Workup: Filter through Celite, concentrate, and purify via HPLC.

Protocol B: Protein Surface Modification (Covalent Probe)

Target: To label surface Lysines with a reactive Bromide handle for downstream click/coupling.

-

Buffer Prep: Prepare 50 mM Sodium Borate or Carbonate buffer, pH 8.5. Avoid Tris or Glycine buffers as they contain competing amines.

-

Protein Prep: Dilute protein to 1–5 mg/mL in the conjugation buffer.

-

Reagent Addition: Add This compound (dissolved in DMSO) to the protein.

-

Ratio: Use a 10–20 molar excess of reagent over protein.

-

DMSO Limit: Keep final DMSO concentration < 10% to prevent denaturation.

-

-

Incubation: Incubate for 1 hour at RT or overnight at 4°C.

-

Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NCS groups.

-

Desalting: Remove excess reagent using a Zeba™ Spin Desalting Column or dialysis.

-

Validation: Verify labeling via intact protein Mass Spectrometry.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield (Step 1) | pH too low | Increase pH to 8.5–9.0. NCS reaction is driven by the deprotonated amine. |

| Precipitation | Reagent insolubility | Predissolve reagent in dry DMSO/DMF. Ensure organic solvent is added slowly while vortexing. |

| Hydrolysis of NCS | Old stock / Wet solvent | Isothiocyanates hydrolyze in water over time. Use fresh stock solutions prepared in anhydrous DMSO. |

| Failed Coupling (Step 2) | Thiourea poisoning Pd | Thioureas can coordinate Palladium. Use high catalyst loading (5-10%) or switch to Buchwald precatalysts (e.g., XPhos Pd G3). |

Workflow Visualization: PROTAC Linker Assembly

Caption: Operational workflow for synthesizing a rigid linker system using the this compound scaffold.

References

-

Santa Cruz Biotechnology. Heterobifunctional Crosslinkers: Chemistry and Applications.[3] Retrieved from

-

Organic & Biomolecular Chemistry. Near IR emitting isothiocyanato-substituted fluorophores: their synthesis and bioconjugation. (General Isothiocyanate Protocol). Retrieved from

-

Guidechem. Applications of 2-Bromo-5-chloropyridine in drug synthesis. (Analogous Pyridine Chemistry). Retrieved from

-

PubChem. Compound Summary: this compound (CAS 886364-21-2). Retrieved from

-

Thermo Fisher Scientific (Pierce). Chemistry of Crosslinking. (General reference for NCS/Amine reactivity). Retrieved from

Sources

Application Note: pH-Dependent Reactivity of 2-Bromo-5-isothiocyanatopyridine

Executive Summary

2-Bromo-5-isothiocyanatopyridine is a specialized heterobifunctional building block used in bioconjugation and drug discovery. Its utility stems from the orthogonal reactivity of its two functional groups: an electrophilic isothiocyanate (ITC) group at the 5-position and a bromine atom at the 2-position.

This guide focuses on the pH-dependent reactivity of the isothiocyanate group . Unlike standard phenyl isothiocyanates (PITC), the pyridine core renders this ITC moiety highly electrophilic due to electron withdrawal. This results in faster conjugation kinetics but also increased susceptibility to hydrolysis at elevated pH. This document provides optimized protocols to balance conjugation efficiency against hydrolytic degradation.

Chemical Basis of Reactivity[1]

To optimize protocols, researchers must understand the electronic environment of the molecule:

-

Pyridine Core Effect: The pyridine nitrogen is electron-withdrawing. This reduces electron density on the phenyl ring, making the ITC carbon more electropositive (more reactive) than in standard phenyl isothiocyanates.

-

Bromine Substituent: The bromine at the 2-position exerts an inductive electron-withdrawing effect (-I), further activating the ITC group at the 5-position.

-

The pH Trade-off:

-

Low pH (< 6.0): Nucleophiles (amines) are protonated and unreactive. The ITC is stable.

-

Neutral pH (6.5 – 7.5): Favors reaction with alpha-amines (N-terminus) and thiols (Cysteine).

-

Basic pH (8.0 – 9.0): Favors reaction with epsilon-amines (Lysine). However, hydroxide ions (

) begin to compete, leading to hydrolysis. -

High pH (> 9.5): Hydrolysis dominates; the ITC converts to an amine, rendering the probe inert.

-

Reactivity Profile Summary

| pH Range | Dominant Nucleophile | Reaction Rate | Hydrolysis Risk | Application |

| < 6.0 | None (Protonated) | Negligible | Very Low | Storage / Quenching |

| 6.5 – 7.5 | Cysteine (-SH), N-term (-NH2) | Moderate | Low | Site-selective labeling |

| 8.0 – 8.8 | Lysine ( | Fast | Moderate | General protein conjugation |

| > 9.0 | Hydroxide ( | Very Fast | High | Avoid (Reagent degradation) |

Mechanistic Pathways & Visualization

The following diagram illustrates the competing pathways dictated by pH. Note how the "Activated" state of the pyridine ring drives both the desired conjugation and the undesired hydrolysis.

Figure 1: pH-dependent reaction pathways. Green indicates selective conjugation; Yellow indicates general conjugation; Red indicates degradation.

Detailed Protocols

Protocol A: Lysine Conjugation (General Labeling)

Objective: Label surface-accessible lysine residues on an antibody or protein. Target pH: 8.5 (Carbonate/Bicarbonate). Note: Do not exceed pH 9.0 due to the high reactivity of the pyridyl-ITC.

Materials:

-

Protein stock (1–5 mg/mL).[1]

-

Buffer A: 0.1 M Sodium Carbonate, pH 8.5. (Avoid Tris or Glycine).

-

Reagent Stock: 10 mM this compound in anhydrous DMSO. Prepare immediately before use.

-

Purification: Desalting column (e.g., PD-10) or Dialysis cassette.

Step-by-Step:

-

Buffer Exchange: Ensure the protein is in Buffer A. If the protein is in Tris, dialyze extensively into Buffer A. Primary amines in the buffer will quench the reagent.

-

Reagent Preparation: Dissolve the ITC reagent in DMSO.

-

Critical: The 2-bromo-pyridine core is hydrophobic. Ensure the final DMSO concentration in the reaction is 5–10% to prevent reagent precipitation before reaction.

-

-

Mixing: Add the reagent to the protein solution dropwise while vortexing gently.

-

Molar Ratio: Use a 10-20 fold molar excess of ITC over protein.

-

-

Incubation: Incubate for 1 hour at Room Temperature or 4 hours at 4°C.

-

Note: Standard PITC protocols often call for overnight incubation. This pyridyl analog reacts faster; prolonged incubation increases hydrolysis byproducts which may aggregate.

-

-

Quenching (Optional): Add 1M Glycine or Tris (pH 8.0) to a final concentration of 50 mM to scavenge unreacted ITC.

-

Purification: Remove excess reagent via desalting column equilibrated with PBS (pH 7.4).

Protocol B: N-Terminal / Cysteine Selective Labeling

Objective: Target the alpha-amine or accessible thiols while minimizing lysine modification. Target pH: 7.2 (Phosphate/HEPES).

Materials:

-

Buffer B: 50 mM Sodium Phosphate or HEPES, pH 7.2, 1 mM EDTA.

-

Reagent Stock: 10 mM in DMSO.

Step-by-Step:

-

Preparation: Adjust protein to pH 7.2 in Buffer B.

-

Reaction: Add reagent (5-10 fold excess).

-

Incubation: Incubate for 2-4 hours at Room Temperature.

-

Stability Check: Dithiocarbamates (Cys-ITC products) are reversible. If a stable bond is required, ensure the target is the N-terminus (forming a thiourea).

Experimental Workflow Visualization

Figure 2: Optimized bioconjugation workflow for this compound.

Troubleshooting & QC

Precipitation

-

Cause: The 2-bromo-pyridine scaffold is lipophilic.

-